2-Bromo-N-methoxy-N-methylbenzamide
Description
2-Bromo-N-methoxy-N-methylbenzamide (CAS 899425-05-9) is a brominated aromatic amide with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It features a benzamide core substituted with a bromine atom at the 2-position and an N-methoxy-N-methyl group on the amide nitrogen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in multi-step reactions such as iodocyclization or metal-catalyzed functionalizations. Its synthesis typically involves coupling 2-bromobenzoic acid derivatives with N-methoxy-N-methylamine, yielding an 87% crude product under optimized conditions .
Safety data indicate it carries hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions like protective gloves and eye protection during handling .
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHDGWEZWJPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methoxy-N-methylbenzamide typically involves the bromination of N-methoxy-N-methylbenzamide. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alcoholic solution.
Major Products Formed
Nucleophilic substitution: Formation of N-methoxy-N-methylbenzamide derivatives.
Reduction: Formation of N-methoxy-N-methylbenzylamine.
Oxidation: Formation of N-methoxy-N-methylbenzaldehyde.
Scientific Research Applications
2-Bromo-N-methoxy-N-methylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-N-methoxy-N-methylbenzamide are compared below with analogous brominated benzamides, focusing on molecular features, reactivity, and applications.
Structural Analogues and Positional Isomers
4-Bromo-N-methoxy-N-methylbenzamide (CAS 192436-83-2) Molecular Formula: C₉H₁₀BrNO₂ (same as target compound). Key Difference: Bromine at the 4-position instead of the 2-position. Impact: Altered steric and electronic effects influence reactivity. For example, para-substitution may enhance conjugation in metal-catalyzed reactions compared to ortho-substitution .
4-Bromo-N-methoxy-N,3-dimethylbenzamide (CAS 170230-01-0) Molecular Formula: C₁₀H₁₂BrNO₂. Key Difference: Additional methyl group at the 3-position. Impact: Increased steric hindrance may reduce accessibility for nucleophilic attack or metal coordination .
5-Bromo-N-ethyl-2-methoxybenzamide (CAS 899143-59-0) Molecular Formula: C₁₀H₁₂BrNO₂. Key Difference: N-Ethyl group replaces N-methoxy-N-methyl.
Complex Derivatives and Functionalized Analogues
4-Bromo-N-cyclohexyl-2-methoxybenzamide (CAS 1257665-02-3) Molecular Formula: C₁₄H₁₈BrNO₂. Key Feature: Cyclohexyl group on the amide nitrogen. Impact: Enhanced lipophilicity and steric bulk, making it suitable for applications in hydrophobic environments or as a ligand in coordination chemistry .
5-Bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 328951-83-3) Molecular Formula: C₂₂H₁₇BrN₂O₃. Key Feature: Benzoxazole ring appended to the benzamide core.
Biological Activity
2-Bromo-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN2O2, with a molecular weight of approximately 245.09 g/mol. The structure features a bromine atom, a methoxy group (-OCH3), and a methyl group (-CH3) attached to the nitrogen of the benzamide structure. This unique arrangement contributes to its distinct chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Materials : Utilization of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid.
- Reagents : Common reagents include sodium methoxide for nucleophilic substitutions and lithium aluminum hydride or sodium borohydride for reductions.
- Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways may contribute to its effectiveness.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been reported to affect signaling pathways related to tumor growth and metastasis.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in developing therapeutic agents for cancer treatment.
- Binding Affinity : Its structural components allow it to form stable complexes with target proteins, potentially modulating their activity.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, the following table compares it with structurally related benzamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-chloro-N-methylbenzamide | Lacks methoxy group | Different reactivity profile due to halogen placement |
| 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | Contains fluorine instead of chlorine | May exhibit different biological activity |
| N-Methyl-2-bromo-4-chlorobenzamide | No methoxy group; only amide functionality | Potentially lower solubility |
| 4-Chloro-N-methoxy-N-methylbenzamide | No bromo substitution | Different pharmacological profile |
This comparative analysis highlights how the specific halogen substitutions (bromine) combined with both methoxy and methyl groups influence the compound's biological activity and reactivity patterns.
Case Studies
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited Gram-positive bacteria with an IC50 value indicating potent antibacterial properties.
- Cancer Research : In vitro assays showed that the compound reduced cell viability in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
